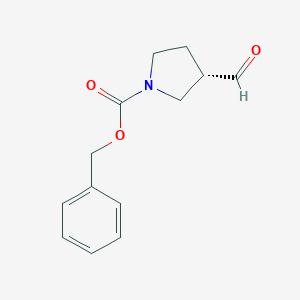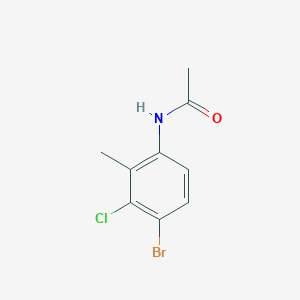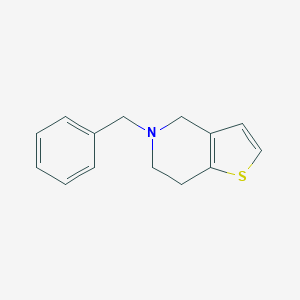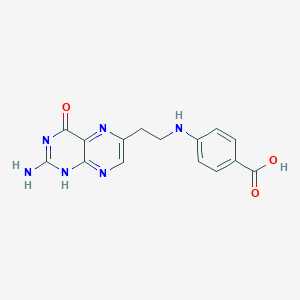
Oxetan-2-ylmethanol
Overview
Description
Oxetan-2-ylmethanol: is a chemical compound with the molecular formula C4H8O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is of significant interest in organic chemistry due to its unique ring structure and reactivity, making it a valuable intermediate in various synthetic processes.
Mechanism of Action
Target of Action
Oxetanes, a class of compounds to which oxetan-2-ylmethanol belongs, have been known to disrupt protein microtubule functions in cells .
Mode of Action
The oxetane moiety, a key structural component of this compound, is known to provide rigidification of the overall structure and act as a hydrogen-bond acceptor for a threonine-oh group in the binding pocket .
Biochemical Pathways
This compound may be involved in the formation of oxetanes through the opening of epoxides with trimethyloxosulfonium ylide . This process involves the initial formation of an epoxide followed by ring opening to form the oxetane motif . The process requires moderate heating due to the activation energy involved .
Pharmacokinetics
The oxetane moiety’s ability to act as a hydrogen-bond acceptor may influence its absorption and distribution within the body .
Result of Action
Oxetanes, in general, are known to disrupt protein microtubule functions in cells, which could potentially interfere with cell division .
Action Environment
The formation of the oxetane motif from an epoxide requires moderate heating, suggesting that temperature could influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetan-2-ylmethanol involves the intramolecular cyclization of γ-bromohomoallylic alcohols.
Oxidative Cyclization: Another method involves the oxidative cyclization of Michael adducts of malonates with chalcones.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxetan-2-ylmethanol can undergo oxidation reactions to form oxetan-2-one derivatives.
Reduction: Reduction of this compound can yield oxetane derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: Oxetan-2-one derivatives
Reduction: Substituted oxetane derivatives
Substitution: Various functionalized oxetane derivatives
Scientific Research Applications
Chemistry: Oxetan-2-ylmethanol is used as an intermediate in the synthesis of complex organic molecules. Its unique ring structure makes it a valuable building block in the development of new compounds.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. For example, derivatives have been explored as inhibitors of glycogen synthase kinase-3, an enzyme implicated in neurodegenerative diseases.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. Their ability to modulate biological pathways makes them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
- Oxetan-3-ylmethanol
- Oxetan-2-one
- 2-Hydroxymethyloxetane
Comparison: Oxetan-2-ylmethanol is unique due to its specific ring structure and the presence of a hydroxyl group. This combination imparts distinct reactivity compared to other oxetane derivatives. For example, oxetan-2-one lacks the hydroxyl group, making it less reactive in certain substitution reactions. Similarly, 2-hydroxymethyloxetane has a different substitution pattern, affecting its chemical behavior .
Properties
IUPAC Name |
oxetan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZJTHGEFIQMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484292 | |
| Record name | Oxetan-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-70-4 | |
| Record name | Oxetan-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (oxetan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)








